Oleoyl-L-carnitine hydrochloride
Description
Structure
2D Structure
Properties
CAS No. |
31062-78-9 |
|---|---|
Molecular Formula |
C25H48ClNO4 |
Molecular Weight |
462.1 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-[(E)-octadec-9-enoyl]oxypropyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C25H47NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4;/h12-13,23H,5-11,14-22H2,1-4H3;1H/b13-12+;/t23-;/m1./s1 |
InChI Key |
JPDKUMDAMZLOJR-RLPMOVEHSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Core Biological Functions and Metabolic Integration
Central Role in Long-Chain Fatty Acid Transport and Mitochondrial Beta-Oxidation.caymanchem.comhmdb.caresearchgate.netcaldic.com
Oleoyl-L-carnitine is indispensable for the metabolism of long-chain fatty acids like oleic acid. hmdb.caresearchgate.netmdpi.com These fatty acids are a major source of fuel for many tissues, especially the heart and skeletal muscles, particularly during periods of fasting or exercise. caldic.comnih.gov The process of breaking down fatty acids to produce energy, known as beta-oxidation, occurs exclusively within the mitochondria. hmdb.cacaldic.com However, the inner mitochondrial membrane is impermeable to long-chain fatty acids that have been activated for metabolism (in the form of acyl-CoAs). nih.govnih.govutah.edu Oleoyl-L-carnitine is the key that unlocks this barrier.
The transport of long-chain fatty acids into the mitochondria is accomplished via a specialized mechanism known as the carnitine shuttle. nih.govnih.govaatbio.com This multi-step process is crucial for molecules like oleoyl-CoA.
The Carnitine Shuttle Process:
Esterification: In the cytosol, the activated fatty acid, oleoyl-CoA, is enzymatically joined to L-carnitine by the enzyme carnitine palmitoyltransferase 1 (CPT1), located on the outer mitochondrial membrane. nih.gov This reaction forms oleoyl-L-carnitine and releases coenzyme A (CoA). nih.gov
Translocation: Oleoyl-L-carnitine is then transported across the impermeable inner mitochondrial membrane by a specific carrier protein called the carnitine-acylcarnitine translocase (CACT). nih.govnih.gov This transporter works by exchanging an incoming acylcarnitine for a free carnitine molecule from the mitochondrial matrix. nih.govutah.edu
Re-conversion: Once inside the mitochondrial matrix, the enzyme carnitine palmitoyltransferase 2 (CPT2), located on the inner side of the inner membrane, reverses the initial step. nih.govnih.gov It transfers the oleoyl (B10858665) group from oleoyl-L-carnitine back to a mitochondrial CoA molecule, regenerating oleoyl-CoA. nih.gov
Beta-Oxidation: The reformed oleoyl-CoA is now available to enter the beta-oxidation pathway, where it is systematically broken down to produce acetyl-CoA, NADH, and FADH₂, which fuel the Krebs cycle and oxidative phosphorylation to generate large amounts of ATP. nih.govyoutube.com The liberated L-carnitine is shuttled back to the cytosol by the same translocase to be used again. nih.gov
By enabling the transport and subsequent oxidation of long-chain fatty acids, the formation of oleoyl-L-carnitine is fundamental to maintaining cellular energy homeostasis. researchgate.net Tissues with high energy demands, such as cardiac and skeletal muscle, heavily rely on the energy derived from fatty acid oxidation. nih.gov The carnitine shuttle ensures a steady supply of these fuel molecules to the mitochondrial furnace, allowing for sustained ATP production. mdpi.com This process is vital for normal physiological functions, from muscle contraction to maintaining metabolic balance during fasting. nih.gov
Interconnections with Broader Lipid Metabolism and Regulation.hmdb.canih.govmedchemexpress.com
The role of oleoyl-L-carnitine extends beyond simple fatty acid transport; it is a nexus point that connects mitochondrial energy status with systemic lipid metabolism.
In the cell, activated fatty acids like oleoyl-CoA stand at a metabolic crossroads: they can either be transported into the mitochondria for oxidation (via the carnitine shuttle) or be used in the cytosol for the synthesis of complex lipids, primarily triglycerides for energy storage. youtube.com The efficiency of the carnitine shuttle, and thus the formation of oleoyl-L-carnitine, directly influences this metabolic decision. When fatty acid oxidation is running efficiently, it reduces the cytosolic pool of oleoyl-CoA available for triglyceride synthesis. Conversely, impairments in the carnitine shuttle or beta-oxidation can lead to the accumulation of acyl-CoAs in the cytoplasm, potentially shunting them towards increased triglyceride production and lipid storage. medchemexpress.com Research has also indicated that carnitine-dependent processes are involved in the synthesis of triglycerides within the lumen of the endoplasmic reticulum, a key step in the production of very low-density lipoproteins (VLDL) by the liver. nih.gov
The concentration of oleoyl-L-carnitine and other acylcarnitines in the blood can serve as a biomarker for the state of lipid metabolism in the body. hmdb.ca Elevated plasma levels of long-chain acylcarnitines, including oleoyl-L-carnitine, can indicate a mismatch between fatty acid uptake and their oxidation, a condition often associated with metabolic stress or disease. caymanchem.comhmdb.ca For instance, increased levels of oleoyl-L-carnitine have been observed in patients with chronic kidney disease and are associated with cardiovascular mortality in this population. caymanchem.comcaymanchem.com Furthermore, the accumulation of oleoylcarnitine (B228390) resulting from the suppression of beta-oxidation has been linked to the progression of obesity-driven hepatocellular carcinoma. medchemexpress.com While L-carnitine supplementation has been studied for its potential to improve lipid profiles by lowering total cholesterol, triglycerides, and LDL-C, and increasing HDL-C, the specific role of endogenous oleoyl-L-carnitine in regulating these systemic profiles is complex and a subject of ongoing research. nih.govnih.gov
Molecular Mechanisms and Receptor/enzyme Interactions
Carnitine Acyltransferase System Interactions
Interaction with Acyl-CoA Binding Proteins and Downstream Metabolic Flux
Acyl-CoA binding proteins (ACBPs) are intracellular proteins that bind to long-chain acyl-CoA esters with high affinity, playing a crucial role in their transport and in maintaining a buffer of these molecules for metabolic processes. nih.govnih.gov While direct binding studies between Oleoyl-L-carnitine and ACBPs are not extensively documented, the interplay is inferred through their mutual involvement in fatty acid metabolism.
L-carnitine and its acyl esters, like Oleoyl-L-carnitine, are central to the carnitine shuttle, which facilitates the transport of long-chain fatty acids across the inner mitochondrial membrane. mdpi.comnih.gov This process begins with the conversion of fatty acids to their acyl-CoA esters. Carnitine palmitoyltransferase I (CPT-I), located on the outer mitochondrial membrane, then catalyzes the transfer of the acyl group from acyl-CoA to L-carnitine, forming an acylcarnitine, such as Oleoyl-L-carnitine. hmdb.cacaldic.com This step is a critical regulatory point in fatty acid oxidation.
The interaction between ACBPs and the carnitine shuttle is crucial for regulating the flux of fatty acids towards either oxidation or storage. Research has shown that ACBPs can directly interact with CPT-I, suggesting a mechanism for the direct channeling of acyl-CoA from ACBP to the enzyme. nih.govresearchgate.net This interaction is significant as it implies that the availability of acyl-CoAs for carnitine-dependent transport is not solely dependent on the free concentration of these molecules but is also modulated by their binding to ACBPs. nih.govresearchgate.net The affinity of ACBP for oleoyl-CoA is notably high, with a dissociation constant (Kd) of 0.014 microM. nih.gov
The downstream metabolic flux is therefore influenced by this intricate relationship. By modulating the availability of oleoyl-CoA for CPT-I, the interaction with ACBPs can direct oleic acid towards:
Mitochondrial β-oxidation: for energy production, particularly in tissues with high energy demands like muscle and heart. caldic.com
Esterification: into triglycerides for storage or into other lipids when cellular energy levels are replete.
Furthermore, L-carnitine itself can influence gene expression related to lipid metabolism. Studies have shown that L-carnitine can stimulate the expression of genes involved in lipolysis and fatty acid oxidation, such as hormone-sensitive lipase (B570770) and CPT-I, while suppressing genes involved in adipogenesis. nih.gov This suggests an indirect mechanism by which the carnitine system, including Oleoyl-L-carnitine, can regulate metabolic flux.
Direct and Indirect Modulation of Cellular Membrane Dynamics
As amphiphilic molecules, long-chain acylcarnitines like Oleoyl-L-carnitine can interact with and alter the properties of cellular membranes. nih.govnih.gov
Direct Modulation: The accumulation of long-chain acylcarnitines within the cell membrane can directly impact its physical characteristics. Studies on similar long-chain acylcarnitines, such as palmitoylcarnitine, have demonstrated that these molecules can alter membrane fluidity. nih.govnih.gov The insertion of these amphiphilic compounds into the lipid bilayer can disrupt the packing of phospholipids, leading to changes in membrane dynamics. This effect is concentration-dependent and can be significant in pathological conditions like myocardial ischemia, where long-chain acylcarnitines can accumulate. nih.govnih.gov L-carnitine has been shown to have a stabilizing effect on membrane fluidity, counteracting the disruptive effects of long-chain acylcarnitines. nih.gov
Advanced Methodologies for Investigating Oleoyl L Carnitine Hydrochloride
In Vitro Cell Culture Models
In vitro models are fundamental for dissecting the specific cellular and molecular effects of oleoyl-L-carnitine hydrochloride in a controlled environment. These systems facilitate the investigation of its influence on various cell types and its interactions with specific proteins and membrane structures.
The functional consequences of this compound have been explored in a variety of specialized cell lines, revealing its diverse biological activities. For instance, in the context of neuronal cells, studies have investigated its role in neuronal signaling and metabolism. Research has shown that long-chain acylcarnitines, such as oleoyl-L-carnitine, can modulate the activity of key enzymes and ion channels within neurons.
In muscle cells, the focus has been on its involvement in energy metabolism, particularly fatty acid oxidation. The transport of long-chain fatty acids into the mitochondria for beta-oxidation is a critical process for energy production in muscle tissue, and oleoyl-L-carnitine is a key intermediate in this pathway. Studies using muscle cell lines have helped to elucidate the kinetics and regulation of this transport process.
Astrocytoma cells have also been employed to understand the metabolic interactions between different cell types in the central nervous system. Furthermore, research using Xenopus oocytes has been instrumental in characterizing the transport mechanisms of oleoyl-L-carnitine across cellular membranes. These oocytes can be genetically engineered to express specific transporter proteins, allowing for detailed functional analysis. For example, the organic cation/carnitine transporter (OCTN2), also known as SLC22A5, has been extensively studied using this system, confirming its role in the uptake of carnitine and its acyl esters.
| Cell Line | Area of Investigation | Key Findings |
| Neuronal Cells | Neuronal signaling and metabolism | Modulation of key enzymes and ion channels. |
| Muscle Cells | Energy metabolism, fatty acid oxidation | Elucidation of the kinetics and regulation of long-chain fatty acid transport for beta-oxidation. |
| Astrocytoma Cells | Metabolic interactions in the central nervous system | Understanding the metabolic interplay between different neural cell types. |
| Stem Cells | Cellular differentiation and development | Investigation of the influence on stem cell fate and function. |
| Xenopus Oocytes | Transporter protein function | Characterization of the transport mechanisms of carnitine and its acyl esters, particularly via OCTN2. |
To gain a more granular understanding of the molecular interactions of this compound, researchers utilize reconstituted membrane and protein systems. These reductionist approaches allow for the study of its direct interactions with specific transporters and enzymes in a simplified, controlled environment, free from the complexities of a whole cell. By incorporating purified transporter proteins, such as carnitine-acylcarnitine translocase (CACT), into artificial lipid bilayers, it is possible to directly measure the transport kinetics of oleoyl-L-carnitine. This has been crucial in confirming the "lock-in" mechanism, where the transporter facilitates the exchange of acylcarnitine for free carnitine across the inner mitochondrial membrane.
In Vivo Experimental Paradigms in Animal Models
Animal models are indispensable for studying the systemic effects and physiological relevance of this compound. Rodent models, in particular, have been widely used to investigate its role in various metabolic states and disease conditions. For example, studies in mice have been instrumental in understanding the in vivo consequences of genetic defects in fatty acid oxidation, where the profile of acylcarnitines, including oleoyl-L-carnitine, is altered. These models have also been used to explore the impact of dietary manipulations on the levels of oleoyl-L-carnitine in different tissues, providing insights into its metabolic fate and distribution. Furthermore, animal studies have been crucial in elucidating the role of oleoyl-L-carnitine in the context of insulin (B600854) resistance and cardiovascular health.
State-of-the-Art Analytical Chemistry Techniques for Quantification and Profiling
The accurate measurement of this compound in biological samples is critical for understanding its physiological and pathological roles. Advanced analytical techniques have been developed to achieve high sensitivity and specificity in its quantification.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of acylcarnitines, including oleoyl-L-carnitine, in various biological matrices such as plasma, tissues, and urine. This powerful technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The use of stable isotope-labeled internal standards further enhances the accuracy and precision of quantification. LC-MS/MS methods have been developed for both targeted analysis, focusing on a specific set of acylcarnitines, and untargeted metabolomics approaches, which aim to profile a wide range of metabolites simultaneously. These methods are essential for diagnosing inborn errors of metabolism and for research investigating metabolic dysregulation in various diseases.
| Analytical Technique | Application | Key Advantages |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantification and profiling of oleoyl-L-carnitine in biological samples (plasma, tissues, urine). | High sensitivity, high specificity, accuracy, and precision, suitable for both targeted and untargeted analysis. |
Electrophysiological techniques, particularly the two-electrode voltage clamp method in Xenopus oocytes, have been pivotal in characterizing the function of transporters involved in oleoyl-L-carnitine movement across cell membranes. By expressing a specific transporter protein in the oocyte membrane, researchers can measure the electrical currents generated by the movement of charged substrates, such as carnitine and its acyl esters, across the membrane. This allows for a detailed kinetic analysis of the transport process, including the determination of substrate affinity (Km) and maximal transport velocity (Vmax). These studies have provided direct evidence for the electrogenic nature of certain carnitine transporters and have helped to elucidate their substrate specificity and the influence of membrane potential on their activity.
Comprehensive Metabolomics Approaches
The investigation of Oleoyl-L-carnitine and other acylcarnitines has been significantly advanced by the application of comprehensive metabolomics, particularly techniques based on liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov These approaches allow for the broad-spectrum analysis of metabolites in biological samples, providing insights into complex metabolic pathways and their alterations in various physiological and pathological states.
Metabolomics strategies can be broadly categorized as untargeted or targeted. Untargeted metabolomics aims to capture a global snapshot of all detectable metabolites in a sample, which is useful for discovering novel biomarkers and generating new hypotheses. nih.gov For instance, an untargeted LC-MS-based metabolomics study on serum from septic shock patients was employed to discern metabolic signatures that could differentiate long-term survivors from non-survivors, identifying a distinct metabolic phenotype associated with prognosis. nih.gov Similarly, a non-targeted analysis in multiple population-based cohorts identified 9-decenoylcarnitine, another acylcarnitine, as a novel biomarker associated with incident atrial fibrillation. nih.gov
Targeted metabolomics, on the other hand, focuses on the precise and quantitative analysis of a specific, predefined group of metabolites. biotech-pack.com This approach is crucial for validating findings from untargeted studies and for detailed investigation of specific metabolic pathways, such as those involving carnitines and acylcarnitines. creative-proteomics.com Creative Proteomics and BiotechPack, for example, have developed targeted methods using ultra-performance liquid chromatography-tandem quadrupole mass spectrometry (UPLC-MS/MS) to quantify a wide array of carnitine and acylcarnitine species, from short-chain to long-chain varieties like Oleoyl-L-carnitine. biotech-pack.comcreative-proteomics.com These platforms utilize isotope-labeled internal standards to ensure high accuracy and throughput for the analysis of over thirty carnitine and ester-based carnitines in a single run. creative-proteomics.com
The general workflow for these metabolomics studies involves several key steps:
Sample Preparation : Biological samples such as plasma, serum, or tissue are collected. nih.govnih.gov For plasma, proteins are often precipitated using a solvent like ice-cold methanol, which may contain a mixture of isotopic internal standards. nih.gov Tissue samples are typically flash-frozen in liquid nitrogen and homogenized before extraction. nih.gov
Chromatographic Separation : The extracted metabolites are separated using liquid chromatography, often with a C18 column, which is effective for separating lipids and related molecules like long-chain acylcarnitines based on their physicochemical properties. nih.govnih.gov
Mass Spectrometry Detection and Quantification : The separated metabolites are ionized (commonly via electrospray ionization - ESI) and detected by a mass spectrometer. nih.govnih.gov The instrument measures the mass-to-charge ratio (m/z) of the precursor ions and their fragmentation patterns (MS/MS), allowing for both identification and quantification. nih.govnih.gov
These comprehensive approaches are essential in clinical research. Altered acylcarnitine profiles, detectable through these methods, are associated with conditions like obesity, type 2 diabetes, and inherited disorders of fatty acid oxidation. nih.gov The accumulation of long-chain acylcarnitines, including Oleoyl-L-carnitine, in plasma can indicate impaired mitochondrial fatty acid oxidation. nih.gov
Utilization as an Analytical Reference Standard and Deuterium-Labeled Tracer in Biological Studies
This compound serves a critical role in analytical chemistry and metabolic research, primarily as a reference standard for quantification and as a basis for isotopically labeled tracers used in metabolic flux studies. thomassci.comcaymanchem.com
As an analytical reference standard , Oleoyl-L-carnitine is a highly purified compound used to accurately identify and quantify the endogenous levels of this analyte in various biological samples. thomassci.comsigmaaldrich.com In quantitative analysis, a known concentration of the reference standard is used to create a calibration curve. The signal response from the biological sample is then compared against this curve to determine the exact concentration of Oleoyl-L-carnitine present. sigmaaldrich.com This is indispensable for techniques like liquid chromatography coupled to mass spectrometry (LC-MS). thomassci.comsigmaaldrich.com The availability of a reliable analytical standard with certified purity (e.g., ≥95.0% by HPLC) ensures the accuracy and reproducibility of experimental results. sigmaaldrich.com
Furthermore, the use of deuterium-labeled Oleoyl-L-carnitine (e.g., Oleoyl-L-carnitine-d₃) as a tracer and internal standard is a cornerstone of modern metabolomics. caymanchem.commedchemexpress.com In this application, stable heavy isotopes (like deuterium, ²H) are incorporated into the molecule's structure. medchemexpress.com When used as an internal standard, a known amount of the labeled compound is added to a biological sample at the beginning of the sample preparation process. caymanchem.com
Since the deuterium-labeled standard is chemically identical to the endogenous (unlabeled) Oleoyl-L-carnitine, it behaves similarly during extraction, chromatography, and ionization. However, it is distinguishable by the mass spectrometer due to its higher mass. caymanchem.com This allows for precise quantification that corrects for any sample loss or variability during the analytical procedure, thereby enhancing the accuracy of the measurement. Oleoyl-L-carnitine-d₃, for example, is specifically intended for the quantification of Oleoyl-L-carnitine by GC- or LC-MS. caymanchem.com The incorporation of stable isotopes into drug molecules and metabolites is a widely adopted strategy in drug development and metabolic research to elucidate pharmacokinetic and metabolic profiles. medchemexpress.com
Emerging Research Frontiers and Future Directions in Oleoyl L Carnitine Hydrochloride Research
Elucidating Novel Biological Functions and Interacting Networks
Beyond its canonical role as a fatty acid carrier, Oleoyl-L-carnitine is emerging as a bioactive lipid molecule with the ability to modulate key cellular proteins and signaling pathways. nih.gov A significant area of discovery has been its interaction with neurotransmitter transporters. Research has identified Oleoyl-L-carnitine as a potent and selective inhibitor of the glycine (B1666218) transporter 2 (GlyT2). caymanchem.comnih.govmedkoo.com Studies using electrophysiological techniques on human GlyT2 expressed in Xenopus laevis oocytes determined its half-maximal inhibitory concentration (IC50) to be 340 nM. nih.govbiomol.com This inhibition is highly selective for GlyT2 over the glycine transporter 1 (GlyT1), where the IC50 is greater than 10,000 nM. caymanchem.comcaymanchem.com This finding is particularly noteworthy as selective inhibitors of GlyT2 are being investigated as potential analgesics for treating pain. nih.gov
Furthermore, research is uncovering the involvement of Oleoyl-L-carnitine and other long-chain acylcarnitines in a variety of cellular processes that extend beyond fuel trafficking. nih.gov Evidence suggests they can modulate inflammation, insulin (B600854) sensitivity, and protein kinase C signaling. nih.gov In the context of cancer biology, Oleoyl-L-carnitine has been shown to accumulate in obesity-driven hepatocellular carcinoma (HCC) tissues. medchemexpress.com Mechanistic studies revealed that this accumulation, resulting from the suppression of the enzyme carnitine palmitoyltransferase 2 (CPT2), can promote hepatocarcinogenesis by activating the STAT3 signaling pathway, which confers stem cell-like properties to cancer cells. medchemexpress.com These findings highlight that Oleoyl-L-carnitine is not merely an inert metabolic intermediate but an active signaling molecule integrated into complex biological networks.
| Research Area | Key Finding | Interacting Component/Pathway | Potential Implication |
| Neurotransmission | Potent and selective inhibition of glycine transport. nih.gov | Glycine Transporter 2 (GlyT2). caymanchem.commedkoo.com | Development of novel analgesics for pain management. nih.gov |
| Cancer Biology | Accumulation in HCC tissues promotes cancer progression. medchemexpress.com | STAT3 Signaling Pathway. medchemexpress.com | Understanding the link between obesity, lipid metabolism, and liver cancer. medchemexpress.com |
| Cellular Signaling | Modulates various cellular processes. nih.gov | Inflammation, Insulin Sensitivity, Protein Kinase C. nih.gov | New therapeutic targets for metabolic and inflammatory diseases. nih.gov |
Developing Advanced Research Tools and Methodologies
The expanding interest in Oleoyl-L-carnitine and the broader family of acylcarnitines has necessitated the development of highly sensitive and specific analytical methods for their detection and quantification. creative-proteomics.complos.org These tools are critical for accurately profiling these molecules in various biological matrices, such as plasma, serum, and tissue biopsies. researchgate.netnih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone technique for acylcarnitine analysis. creative-proteomics.complos.org Advanced iterations of this technology, such as ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry (UHP-HILIC-MS/MS), offer rapid and robust separation of carnitine and its various acyl esters with minimal sample preparation. nih.gov To enhance sensitivity and improve chromatographic behavior, especially for short-chain acylcarnitines, chemical derivatization methods are often employed. plos.orgplos.org One such method involves derivatization with 3-nitrophenylhydrazine (B1228671) (3NPH), which modifies the carboxyl group and significantly increases signal intensity in the mass spectrometer. plos.orgresearchgate.net
Another critical advancement is the development of methods to distinguish between isomeric acylcarnitines, which have the same mass but different structures and potentially different biological activities. nih.gov By derivatizing the analytes to their butyl esters, researchers can use LC-MS/MS to separate and quantify isobaric species. nih.gov For precise quantification, the use of stable isotope-labeled internal standards, such as Oleoyl-L-carnitine-d3, is indispensable. caymanchem.com These standards are added to samples at the beginning of the workflow and help correct for variations during sample extraction and analysis, ensuring high accuracy and reproducibility. caymanchem.com
| Methodology | Principle | Application in Oleoyl-L-carnitine Research | Key Advantages |
| LC-MS/MS | Separates compounds by liquid chromatography and identifies them by their mass-to-charge ratio. creative-proteomics.com | Profiling and quantification of acylcarnitines in biological samples. plos.orgresearchgate.net | High sensitivity and specificity for complex mixtures. nih.gov |
| UHP-HILIC-MS/MS | A variation of LC-MS/MS using hydrophilic interaction chromatography for enhanced separation of polar compounds. nih.gov | Rapid determination of carnitine and acylcarnitines in serum and tissues. nih.gov | Fast analysis time (e.g., within 7 minutes) and minimal sample prep. nih.gov |
| Chemical Derivatization (e.g., with 3NPH) | Chemical modification of the analyte to improve its analytical properties. plos.org | Increases signal intensity and achieves linear elution for all acylcarnitine classes. plos.orgplos.org | Enhanced sensitivity and more reliable quantification. plos.org |
| Isotope-Labeled Internal Standards | Use of a non-naturally occurring isotopic variant of the analyte (e.g., Oleoyl-L-carnitine-d3) for calibration. caymanchem.com | Ensures accurate quantification by correcting for analytical variability. caymanchem.com | Gold standard for quantitative accuracy in mass spectrometry. caymanchem.com |
Translational Research Opportunities in Understanding Metabolic Health and Disease Mechanisms
The ability to accurately measure Oleoyl-L-carnitine and other acylcarnitines has significant translational potential, offering new avenues for diagnosing and understanding a range of metabolic diseases. nih.gov Acylcarnitine profiles are increasingly recognized as valuable translational biomarkers of mitochondrial function and dysfunction. nih.govresearchgate.net Since mitochondria are central to the metabolism of fatty acids, glucose, and amino acids, disturbances in these pathways are reflected in the blood concentrations of L-carnitine and various acylcarnitines. nih.govnih.gov
Elevated plasma levels of long-chain acylcarnitines, including Oleoyl-L-carnitine, have been linked to adverse clinical outcomes. In a notable study, increased plasma concentrations of Oleoyl-L-carnitine were found to be a predictor of cardiovascular mortality in patients with end-stage renal disease who were beginning hemodialysis. caymanchem.comcaymanchem.com This suggests that Oleoyl-L-carnitine could serve as a prognostic biomarker in this high-risk population.
Furthermore, acylcarnitine profiling is proving useful in toxicology and drug development. researchgate.net For example, studies have shown that treatment with certain hepatotoxic drugs can lead to an increase in acylcarnitines, indicating drug-induced mitochondrial stress. researchgate.net This application allows for the early identification of potential compound toxicities. The growing body of evidence linking acylcarnitine dysregulation to conditions like heart failure, diabetes, and respiratory infections underscores the importance of this research area. nih.govpreprints.orgnih.gov By connecting specific acylcarnitine signatures to clinical phenotypes, researchers and clinicians can gain mechanistic insights into disease processes and potentially develop more targeted therapeutic strategies. nih.gov
Q & A
Q. What are the standard analytical protocols for quantifying Oleoyl-L-carnitine hydrochloride in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. A validated method involves calibrating linearity ranges (R² ≥ 0.95) and addressing matrix effects. For this compound, matrix effects can cause underestimation (e.g., -26% in lipidomics studies), necessitating the use of stable isotope-labeled internal standards or matrix-matched calibration curves .
Q. How should researchers handle solubility and stability issues with this compound in experimental settings?
Follow standardized protocols for acylcarnitine derivatives: dissolve in methanol or dimethyl sulfoxide (DMSO) at 10 mM stock concentrations. Avoid aqueous buffers with high ionic strength, as precipitation may occur. Stability tests under varying pH and temperature conditions (e.g., -80°C for long-term storage) are critical for reproducibility .
Q. What are the primary biochemical targets of this compound, and how are they identified?
Oleoyl-L-carnitine is a potent inhibitor of glycine transporter 2 (GlyT2; IC₅₀ = 340 nM), with selectivity over GlyT1 (IC₅₀ > 10,000 nM). Target identification involves electrophysiological assays using Xenopus oocytes expressing GlyT2 or chimeric transporters, paired with concentration-response curves to validate specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported matrix effects during lipidomic quantification of this compound?
Matrix effects vary by sample type (e.g., plasma vs. tissue homogenates). To mitigate, use a "post-column infusion" approach to map ion suppression/enhancement zones in LC-MS/MS. Normalize data using internal standards (e.g., deuterated Oleoyl-L-carnitine-d3) and validate recovery rates across biological matrices .
Q. What experimental designs are optimal for studying this compound's role in chronic kidney disease (CKD) pathophysiology?
Longitudinal cohort studies measuring plasma Oleoyl-L-carnitine levels in CKD patients via LC-MS/MS are essential. Correlate levels with cardiovascular mortality endpoints using multivariate regression models. Include controls for confounding factors like dialysis status and lipid-lowering therapies .
Q. How can protein engineering approaches validate this compound's interaction with GlyT2?
Develop chimeric transporters (e.g., GlyT1/GlyT2 hybrids) and site-directed mutants to identify binding domains. Use electrophysiology to assess inhibition efficacy (IC₅₀ shifts) and computational modeling (e.g., molecular dynamics) to map ligand-receptor interactions .
Q. What methodologies address the slow washout kinetics of this compound in electrophysiological assays?
For irreversible or slow-dissociating inhibitors like Oleoyl-L-carnitine, use single-cell recordings with non-cumulative drug applications. Normalize responses to pre-inhibition baselines and employ high-flow perfusion systems to accelerate washout .
Methodological and Reproducibility Considerations
Q. How should researchers ensure reproducibility in studies involving this compound?
Adhere to NIH guidelines for preclinical reporting: detail animal models, dosing regimens, and statistical power calculations. Publish raw LC-MS/MS data, including matrix effect values and internal standard recoveries, in supplementary materials .
Q. What are the best practices for assessing this compound purity in synthetic batches?
Use pharmacopeial standards for fatty acid composition analysis, including gas chromatography (GC) with flame ionization detection. Include a table specifying acceptable thresholds for impurities (e.g., free carnitine ≤ 0.5%) .
Data Interpretation Challenges
Q. How can discrepancies in IC₅₀ values between transport assays and electrophysiology be reconciled?
IC₅₀ variations arise from assay sensitivity differences. Transport assays (e.g., radiolabeled glycine uptake) measure bulk activity, while electrophysiology captures real-time transporter kinetics. Use both methods to confirm inhibitory potency and mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
